Dimethoxymethylvinylsilane

Catalog No.
S750089
CAS No.
16753-62-1
M.F
C5H12O2Si
M. Wt
132.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxymethylvinylsilane

CAS Number

16753-62-1

Product Name

Dimethoxymethylvinylsilane

IUPAC Name

ethenyl-dimethoxy-methylsilane

Molecular Formula

C5H12O2Si

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3

InChI Key

ZLNAFSPCNATQPQ-UHFFFAOYSA-N

SMILES

CO[Si](C)(C=C)OC

Canonical SMILES

CO[Si](C)(C=C)OC

The exact mass of the compound Dimethoxymethylvinylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethoxymethylvinylsilane (CAS: 16753-62-1) is an organosilicon compound featuring two distinct reactive functionalities: a vinyl group amenable to radical polymerization and two hydrolyzable methoxy groups for condensation reactions. This bifunctional structure positions it as a versatile monomer and coupling agent, primarily used for synthesizing silicone-based materials, modifying polymer chains, and preparing specialty sealants and adhesives. Unlike trifunctional analogs, its two methoxy groups provide a specific and limited capacity for crosslinking, which is a critical parameter in process control and final material property design.

Substituting Dimethoxymethylvinylsilane with a more common trifunctional vinylsilane, such as Vinyltrimethoxysilane (VTMS), is a frequent cause of process failure and out-of-spec material properties. The primary difference lies in the number of hydrolyzable alkoxy groups—two in Dimethoxymethylvinylsilane versus three in VTMS. This seemingly small structural change fundamentally alters the resulting polymer network; VTMS creates a higher crosslink density, leading to more rigid, and potentially brittle, materials. In contrast, Dimethoxymethylvinylsilane is specified to create more linear polymer chains or a lower crosslink density, resulting in materials with greater flexibility and a lower elastic modulus. This makes them non-interchangeable for applications where controlled flexibility, specific thermal properties, or predictable network formation are critical procurement requirements.

Designed for Lower Crosslink Density and Higher Flexibility vs. Trifunctional Silanes

The defining procurement attribute of Dimethoxymethylvinylsilane is its difunctional nature (two methoxy groups), which inherently limits crosslinking compared to the trifunctional structure of Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES). In moisture-cured systems, trifunctional silanes like VTMS are selected to create a dense, three-dimensional siloxane (Si-O-Si) network, leading to higher rigidity. Dimethoxymethylvinylsilane, by contrast, is specified when the goal is to form primarily linear chains or controlled, lighter crosslinking. This structural difference directly translates to lower modulus and higher flexibility in the final cured polymer, a critical performance parameter in advanced sealants and elastomers. The choice is therefore a deliberate engineering decision to control network architecture.

Evidence DimensionHydrolyzable Functional Groups per Molecule
Target Compound Data2 (Methoxy groups)
Comparator Or BaselineVinyltrimethoxysilane (VTMS): 3 (Methoxy groups)
Quantified Difference33.3% fewer reactive sites for crosslinking vs. VTMS
ConditionsMoisture-initiated hydrolysis and condensation for network formation.

For applications requiring flexible, low-modulus silicone materials, using this difunctional silane prevents the excessive rigidity and potential brittleness caused by trifunctional alternatives like VTMS.

High-Reactivity Methoxy Groups for Faster Processing than Ethoxy-Based Analogs

Within the class of vinylsilanes, the choice between methoxy and ethoxy groups is a key processability decision. Methoxy-functionalized silanes hydrolyze significantly faster than their ethoxy counterparts. One study comparing VTMS (methoxy) and VTES (ethoxy) found that under basic conditions, the ethoxy groups' steric hindrance made the hydrolysis of VTES approximately 50 times slower than that of VTMS. A separate analysis confirms that methoxysilanes hydrolyze at a rate 6-10 times faster than ethoxysilanes in general. As a dimethoxy-functionalized silane, Dimethoxymethylvinylsilane offers this faster reactivity, enabling shorter curing times and higher throughput compared to analogous diethoxy silanes.

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataHigh (Characteristic of methoxysilanes)
Comparator Or BaselineEthoxy-based silanes (e.g., Vinyltriethoxysilane): Low
Quantified DifferenceMethoxy groups hydrolyze ~50x faster than ethoxy groups under basic conditions and 6-10x faster in general.
ConditionsAqueous hydrolysis under basic or acidic catalysis.

For processes where rapid curing and high throughput are required, selecting this methoxy-based silane over an ethoxy-based alternative provides a significant kinetic advantage, reducing production cycle times.

Precursor for Modifying Polymer Backbones Without Inducing High Gel Content

In the production of silane-grafted copolymers, such as crosslinkable polyethylene, trifunctional silanes like VTMS are widely used. However, the three reactive sites on VTMS can lead to premature crosslinking and undesirable gel formation during the initial grafting process, complicating manufacturing. Dimethoxymethylvinylsilane, with only two hydrolyzable groups, serves as a more controllable grafting monomer. It allows for the incorporation of reactive silane functionality onto a polymer backbone (e.g., polyethylene) via its vinyl group, while the lower functionality reduces the propensity for wide-scale crosslinking during extrusion or polymerization. This provides a wider processing window and better control over the final material's crosslink density during the subsequent moisture-cure step.

Evidence DimensionPropensity for Premature Crosslinking during Grafting
Target Compound DataLower (Difunctional, favors chain extension/light branching)
Comparator Or BaselineVinyltrimethoxysilane (VTMS): Higher (Trifunctional, promotes network formation)
Quantified DifferenceReduces risk of uncontrolled gel formation during melt processing compared to trifunctional silanes.
ConditionsRadical-initiated grafting onto polymer backbones (e.g., polyethylene) in an extruder.

This compound is the correct choice for polymer grafting applications where process stability and minimizing premature gel formation are higher priorities than achieving the maximum possible crosslink density.

Formulation of High-Flexibility, Low-Modulus Silicone Sealants

This compound is specified as a co-monomer or crosslinker in sealant formulations where high elongation and low modulus are required. Its difunctional nature prevents the formation of a highly rigid network typical of trifunctional silanes, yielding a more flexible and durable seal for dynamic joints.

Manufacturing of Silane-Grafted Polyolefins with Improved Processability

As a grafting agent for producing moisture-crosslinkable polymers like PEX-b, Dimethoxymethylvinylsilane provides the necessary silane functionality while minimizing the risk of premature gelation during the initial melt-grafting stage. This leads to a more stable extrusion process compared to using highly reactive trifunctional silanes.

Synthesis of Specialty Silicone Polymers with Controlled Architectures

In the synthesis of specialty polysiloxanes, this monomer is used to build polymer chains with controlled branching. Unlike trifunctional silanes that act as network-formers, Dimethoxymethylvinylsilane acts as a chain extender or controlled branching point, which is essential for producing silicone fluids and resins with specific viscosities and rheological properties.

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (61.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (61.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

16753-62-1

General Manufacturing Information

All other basic inorganic chemical manufacturing
Silane, ethenyldimethoxymethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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